molecular formula C18H28P2 B14793741 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene

1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene

Cat. No.: B14793741
M. Wt: 306.4 g/mol
InChI Key: AJNZWRKTWQLAJK-VICLNHQSSA-N
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Description

1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene is a chiral ligand known for its high efficiency in asymmetric catalysis. It is commonly used in various organic synthesis reactions due to its ability to induce chirality in the products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene typically involves the reaction of 1,2-dibromobenzene with (2R,5R)-2,5-dimethylphospholane in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phospholane . The reaction conditions usually include:

    Temperature: Room temperature to 50°C

    Solvent: Tetrahydrofuran or toluene

    Base: Sodium hydride or potassium tert-butoxide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene is widely used in scientific research due to its chiral properties. Some applications include:

    Chemistry: Used as a ligand in asymmetric hydrogenation and hydroformylation reactions.

    Biology: Employed in the synthesis of chiral drugs and natural products.

    Medicine: Utilized in the development of pharmaceuticals with specific stereochemistry.

    Industry: Applied in the production of agrochemicals and fine chemicals.

Mechanism of Action

The compound exerts its effects through its ability to coordinate with metal centers, forming chiral metal complexes. These complexes then participate in catalytic cycles, inducing chirality in the products. The molecular targets include transition metals such as rhodium, palladium, and platinum. The pathways involved typically include oxidative addition, migratory insertion, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high efficiency and selectivity in asymmetric catalysis. Its smaller phospholane rings compared to its diethyl and diisopropyl counterparts provide better steric control, leading to higher enantioselectivity in reactions .

Properties

Molecular Formula

C18H28P2

Molecular Weight

306.4 g/mol

IUPAC Name

(2R,5R)-1-[2-[(2R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane

InChI

InChI=1S/C18H28P2/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16?,20?/m1/s1

InChI Key

AJNZWRKTWQLAJK-VICLNHQSSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CCC3C)C)C

Canonical SMILES

CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C

Origin of Product

United States

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